molecular formula C8H14ClNO3 B13592437 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride

2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride

Cat. No.: B13592437
M. Wt: 207.65 g/mol
InChI Key: NFRJOKLEMMYIKJ-UHFFFAOYSA-N
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Description

2-{7-Oxa-4-azaspiro[25]octan-6-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common method involves the reaction of a suitable precursor with an aziridine derivative under controlled conditions to form the spirocyclic intermediate. This intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride may involve continuous-flow synthesis techniques. These methods offer advantages such as higher efficiency, better control over reaction parameters, and improved safety compared to traditional batch synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride is unique due to its specific combination of the spirocyclic ring system and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)3-6-4-9-8(1-2-8)5-12-6;/h6,9H,1-5H2,(H,10,11);1H

InChI Key

NFRJOKLEMMYIKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12COC(CN2)CC(=O)O.Cl

Origin of Product

United States

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